

Technical Guide: Solubility of 3-Methyl-5-nitropyridine in Common Organic Solvents

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Compound of Interest

Compound Name: 3-Methyl-5-nitropyridine

Cat. No.: B1361628

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Introduction

3-Methyl-5-nitropyridine (CAS No. 6960-20-9), also known as 5-nitro-3-picoline, is a heterocyclic aromatic compound with the chemical formula $C_6H_6N_2O_2$.^[1] It presents as a yellow crystalline solid and serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.^{[1][2]} Understanding the solubility of this compound in common organic solvents is a critical prerequisite for its use in synthetic chemistry, enabling proper solvent selection for reactions, purification processes like crystallization, and formulation development.

This technical guide provides a summary of the known physicochemical properties of **3-Methyl-5-nitropyridine**. Critically, a thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound. Consequently, this document focuses on providing a detailed experimental protocol for determining its solubility via the widely accepted isothermal gravimetric method, empowering researchers to generate this crucial data in their own laboratories.

Physicochemical Properties

A summary of the key physical and chemical properties for **3-Methyl-5-nitropyridine** is provided below. This data is essential for handling the compound and for designing solubility experiments.

Property	Value	Reference
CAS Number	6960-20-9	[1][2][3]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1][2][3]
Molecular Weight	138.12 g/mol	[1][2][3]
Appearance	Yellow crystalline solid / light yellow powder	[1][2][4]
Melting Point	93 °C	[1][4]
Boiling Point	248 °C at 760 mmHg	[1]
Qualitative Solubility	Sparingly soluble in water; Soluble in organic solvents.	[2][4]

Quantitative Solubility Data

As of the date of this guide, specific quantitative data on the solubility of **3-Methyl-5-nitropyridine** in common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, etc.) is not available in published literature. Researchers are encouraged to determine this data experimentally. The following sections provide a detailed methodology for this purpose. A template table is provided for data recording.

Table 3.1: Solubility Data Template for **3-Methyl-5-nitropyridine**

Solvent	Temperature (°C)	Mole Fraction (x)	Solubility (g/100 mL)	Solubility (mg/mL)
e.g., Ethanol	25.0			
	30.0			
	35.0			
	40.0			
e.g., Acetone	25.0			
	30.0			
	35.0			

|| 40.0 || ||

Experimental Protocol: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a liquid solvent.^[1] The procedure involves creating a saturated solution at a constant temperature, separating the solid and liquid phases, and determining the mass of the solute dissolved in a known mass of the solvent.

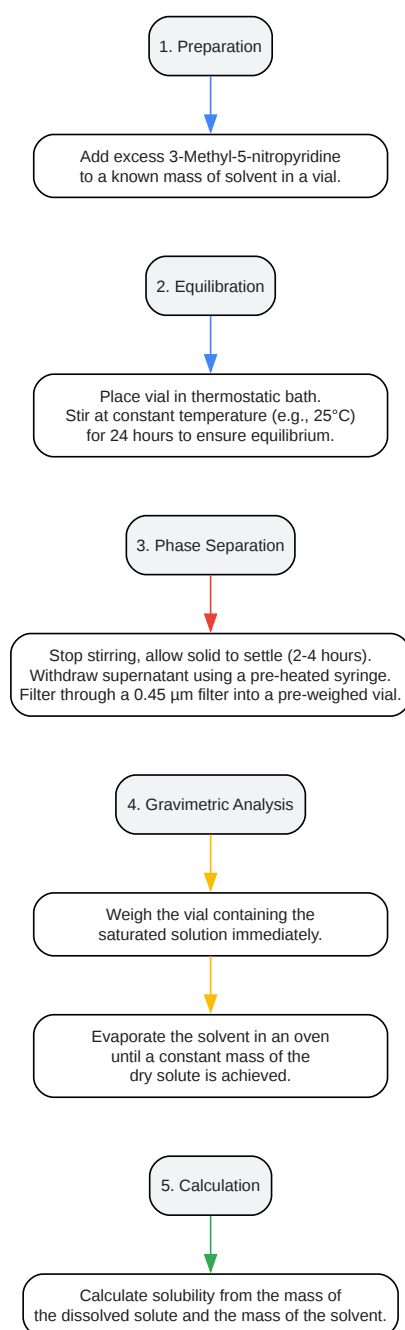
Materials and Equipment

- Solute: **3-Methyl-5-nitropyridine** (purity >99%)
- Solvents: High-purity organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane)
- Equipment:
 - Analytical balance (readability ± 0.1 mg)
 - Thermostatic water bath or heating mantle with temperature controller (accuracy ± 0.1 °C)

- Jacketed glass vials or flasks (e.g., 20 mL)
- Magnetic stirrer and stir bars
- Syringe filters (e.g., 0.45 μm PTFE)
- Pre-weighed glass vials or evaporating dishes
- Drying oven or vacuum oven
- Calibrated thermometer

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal gravimetric method for solubility determination.



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Caption: Workflow for determining solubility via the isothermal gravimetric method.

Step-by-Step Procedure

- **Preparation:** Add an excess amount of **3-Methyl-5-nitropyridine** to a precisely weighed amount of the chosen organic solvent in a jacketed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

- **Equilibration:** Seal the vial and place it in a thermostatic bath set to the desired temperature (e.g., 25.0 °C). Stir the mixture vigorously using a magnetic stirrer. Allow the system to equilibrate for a sufficient time, typically 24 hours, to ensure the solution is saturated. Preliminary studies can confirm the minimum time required to reach equilibrium.
- **Phase Separation:** After equilibration, stop the stirring and allow the vial to rest in the thermostatic bath for at least 2-4 hours to let the undissolved solid settle completely.
- **Sampling:** Carefully withdraw a sample of the clear supernatant using a syringe. To prevent premature crystallization of the solute, the syringe should be pre-heated to the same temperature as the experiment. Immediately pass the solution through a 0.45 µm syringe filter into a clean, pre-weighed (m_{vial}) glass vial.
- **Gravimetric Analysis:**
 - Immediately seal and weigh the vial containing the filtered saturated solution (m_{total}).
 - Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). A vacuum oven can be used to facilitate drying at a lower temperature.
 - Continue drying until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.2 mg).
 - Record the final mass of the vial plus the dried solute (m_{final}).
- **Repeat:** Perform the experiment at various temperatures (e.g., 25, 30, 35, 40 °C) to understand the temperature dependence of solubility. Each measurement should be repeated at least three times to ensure reproducibility.

Data Calculation

The mass of the dissolved solute (m_{solute}) and the mass of the solvent (m_{solvent}) in the sample can be calculated as follows:

- Mass of solute: $m_{\text{solute}} = m_{\text{final}} - m_{\text{vial}}$
- Mass of saturated solution: $m_{\text{solution}} = m_{\text{total}} - m_{\text{vial}}$

- Mass of solvent: $m_{\text{solvent}} = m_{\text{solution}} - m_{\text{solute}}$

From these values, solubility can be expressed in various units, such as mole fraction (x), which is essential for thermodynamic modeling:

- Moles of solute (n_{solute}): $n_{\text{solute}} = m_{\text{solute}} / M_{\text{solute}}$
 - (where M_{solute} is the molar mass of **3-Methyl-5-nitropyridine**, 138.12 g/mol)
- Moles of solvent (n_{solvent}): $n_{\text{solvent}} = m_{\text{solvent}} / M_{\text{solvent}}$
 - (where M_{solvent} is the molar mass of the specific solvent)
- Mole Fraction (x): $x = n_{\text{solute}} / (n_{\text{solute}} + n_{\text{solvent}})$

Conclusion

While published quantitative solubility data for **3-Methyl-5-nitropyridine** is currently unavailable, this guide provides the necessary framework for its experimental determination. The detailed isothermal gravimetric protocol is a robust and accessible method for researchers in pharmaceutical and chemical development. The generation of this data will be a valuable contribution to the scientific community, aiding in the efficient design of synthetic routes, crystallization processes, and the formulation of new chemical entities based on this versatile building block.

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- To cite this document: BenchChem. [Technical Guide: Solubility of 3-Methyl-5-nitropyridine in Common Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361628#solubility-of-3-methyl-5-nitropyridine-in-common-organic-solvents\]](https://www.benchchem.com/product/b1361628#solubility-of-3-methyl-5-nitropyridine-in-common-organic-solvents)

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